Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Carboxylic Acid Analog
The ethyl ester moiety of the target compound imparts a higher lipophilicity compared to the corresponding carboxylic acid analog, 3-(3-nitrophenyl)oxetane-3-carboxylic acid (CAS 1393552-25-4). This difference is quantitatively reflected in the computed LogP values [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.816 |
| Comparator Or Baseline | 3-(3-Nitrophenyl)oxetane-3-carboxylic acid: LogP = 1.4706 |
| Quantified Difference | ΔLogP = +0.345 (target is ~23% more lipophilic) |
| Conditions | Computed property (ChemSrc prediction) |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability, a critical parameter in early drug discovery for achieving oral bioavailability and cell penetration.
- [1] ChemSrc. 3-(3-Nitrophenyl)oxetane-3-carboxylic acid. CAS: 1393552-25-4. https://m.chemsrc.com/en/cas/1393552-25-4_1000861.html View Source
